Acetic acid, (hydroxyimino)-, (Z)- Acetic acid, (hydroxyimino)-, (Z)-
Brand Name: Vulcanchem
CAS No.: 62812-66-2
VCID: VC16700004
InChI: InChI=1S/C2H3NO3/c4-2(5)1-3-6/h1,6H,(H,4,5)
SMILES:
Molecular Formula: C2H3NO3
Molecular Weight: 89.05 g/mol

Acetic acid, (hydroxyimino)-, (Z)-

CAS No.: 62812-66-2

Cat. No.: VC16700004

Molecular Formula: C2H3NO3

Molecular Weight: 89.05 g/mol

* For research use only. Not for human or veterinary use.

Acetic acid, (hydroxyimino)-, (Z)- - 62812-66-2

Specification

CAS No. 62812-66-2
Molecular Formula C2H3NO3
Molecular Weight 89.05 g/mol
IUPAC Name 2-hydroxyiminoacetic acid
Standard InChI InChI=1S/C2H3NO3/c4-2(5)1-3-6/h1,6H,(H,4,5)
Standard InChI Key PBZUAIHRZUBBAJ-UHFFFAOYSA-N
Canonical SMILES C(=NO)C(=O)O

Introduction

Structural and Molecular Characteristics

Molecular Geometry and Configuration

The Z-configuration of (Z)-2-hydroxyiminoacetic acid arises from the spatial arrangement around the C=N double bond in the oxime group. In this isomer, the hydroxyl (-OH) and carboxylic acid (-COOH) groups reside on the same side of the double bond, as confirmed by X-ray crystallography and NMR spectroscopy . This geometry influences the compound’s dipole moment (calculated as 4.2 D) and hydrogen-bonding propensity, which are critical for its interactions in supramolecular assemblies.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₂H₃NO₃
Molecular Weight89.05 g/mol
CAS Registry Numbers3545-80-0, 62812-66-2
SMILESC(=NO)C(=O)O
Melting Point162–164°C (decomposes)
SolubilitySoluble in polar solvents

Synthesis and Stability

Stability and Degradation

The compound exhibits moderate thermal stability, decomposing above 160°C without melting. It is hygroscopic and prone to oxidation in air, necessitating storage under inert atmospheres. Acidic conditions promote tautomerization to the nitroso form, while alkaline media facilitate deprotonation of the carboxylic group (pKa ≈ 2.3) .

Coordination Chemistry and Metal Complexes

Ligand Behavior

(Z)-2-Hydroxyiminoacetic acid acts as a bifunctional ligand, coordinating metals through the oxime oxygen and carboxylic oxygen. Studies on analogous compounds, such as 2-cyano-2-(hydroxyimino)acetic acid, reveal bidentate or tridentate binding modes depending on pH and metal ion .

Table 2: Stability Constants (log β) of Metal Complexes

Metal IonComplex Stoichiometry (M:L)log β (25°C, I = 0.1 M KCl)
Cu²⁺1:18.2 ± 0.1
Ni²⁺1:215.6 ± 0.2
Co²⁺1:16.8 ± 0.1

Spectroscopic and Crystallographic Insights

Copper(II) complexes with (Z)-2-hydroxyiminoacetic acid derivatives exhibit distorted octahedral geometries, as evidenced by UV-Vis spectra (λmax ≈ 650 nm, ε = 120 M⁻¹cm⁻¹) and X-ray diffraction . The Jahn-Teller effect is pronounced in Cu²⁺ complexes, leading to elongated axial bonds. Nickel(II) analogues adopt square-planar configurations with ligand field parameters (10Dq ≈ 12,000 cm⁻¹) indicative of strong-field ligands .

Applications in Materials Science

Catalysis

Nickel complexes of (Z)-2-hydroxyiminoacetic acid demonstrate catalytic activity in olefin hydrogenation, achieving turnover frequencies (TOF) of 1,200 h⁻¹ under mild conditions (25°C, 1 atm H₂) . The ligand’s electron-withdrawing groups enhance metal center electrophilicity, facilitating substrate activation.

Supramolecular Architectures

The compound’s hydrogen-bonding network enables the formation of 2D sheet structures, as observed in single-crystal studies. These assemblies exhibit porosity (BET surface area ≈ 150 m²/g) and potential for gas storage applications .

Future Research Directions

Expanding Coordination Diversity

Exploring lanthanide complexes could unlock luminescent materials for optoelectronics. Preliminary studies on europium(III) complexes show promise, with quantum yields of 0.42 in methanol .

Biomedical Applications

While toxicity profiles remain uncharacterized, structural analogs have shown inhibitory activity against tyrosine kinases (IC₅₀ ≈ 10 µM), warranting further pharmacological evaluation .

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